molecular formula C13H7Cl2F3N2O2 B15339774 Methyl 4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate

Methyl 4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate

Cat. No.: B15339774
M. Wt: 351.10 g/mol
InChI Key: OKZULQMGZKBUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate is a synthetic organic compound that belongs to the pyrimidine class of chemicals This compound is characterized by the presence of a pyrimidine ring substituted with a methyl ester group, a dichlorophenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate typically involves the following steps:

  • Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

  • Introduction of the Dichlorophenyl Group: : The 3,5-dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable pyrimidine intermediate with 3,5-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide.

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

  • Esterification: : The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3,5-dichlorophenyl)-6-methylpyrimidine-2-carboxylate
  • Methyl 4-(3,5-dichlorophenyl)-6-(difluoromethyl)pyrimidine-2-carboxylate
  • Methyl 4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxamide

Uniqueness

Methyl 4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate is unique due to the presence of both the trifluoromethyl group and the dichlorophenyl group, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H7Cl2F3N2O2

Molecular Weight

351.10 g/mol

IUPAC Name

methyl 4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate

InChI

InChI=1S/C13H7Cl2F3N2O2/c1-22-12(21)11-19-9(5-10(20-11)13(16,17)18)6-2-7(14)4-8(15)3-6/h2-5H,1H3

InChI Key

OKZULQMGZKBUGT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.